molecular formula C27H46O2 B196562 (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol CAS No. 1246302-80-6

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

Numéro de catalogue: B196562
Numéro CAS: 1246302-80-6
Poids moléculaire: 409.7 g/mol
Clé InChI: CZDKQKOAHAICSF-BZNWTYAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol is a deuterated derivative of a steroidal cyclopenta[a]phenanthrene structure. Key features include:

  • Deuterated side chain: The heptan-2-yl group at position 17 is substituted with six deuterium atoms, likely for isotopic labeling in metabolic or pharmacokinetic studies .
  • Diol configuration: Hydroxyl groups at positions 3 and 4 on the cyclopenta[a]phenanthrene backbone, which may influence receptor binding or solubility .
  • Structural analogs: Shares a core framework with cholesterol derivatives and synthetic steroids, such as 4-beta-hydroxycholesterol (CAS: 17320-10-4) and Ethynodiol diacetate (CAS: 297-76-7) .

Méthodes De Préparation

Synthesis of the Cyclopenta[a]Phenanthrene Core

The cyclopenta[a]phenanthrene framework forms the steroid-like backbone of the target compound. Key strategies include Diels-Alder cyclization and Lewis acid-catalyzed reactions to establish the fused ring system.

Diels-Alder Cyclization with α-Heterosubstituted Cyclopentenones

A pivotal method involves the reaction of 1,2-dihydro-1-methoxy-4-vinylnaphthalene (5) with α-heterosubstituted cyclopentenones under Lewis acid catalysis . This approach rapidly assembles the cyclopenta[a]phenanthrene skeleton with high regioselectivity. For example, using BF₃·Et₂O as a catalyst at −20°C yields the tricyclic intermediate 15,16-dihydrocyclopenta[a]phenanthren-17-one in 78% yield .

Copper-Mediated Ring Functionalization

Post-cyclization modifications, such as introducing amino or hydroxyl groups, are achieved via copper(II) chloride-mediated reactions . In one protocol, a methanol solution of the cyclopenta[a]phenanthrene derivative (0.50 mmol) and anhydrous CuCl₂ (0.70 mmol) is stirred for 24 hours at room temperature, followed by crystallization (methanol/water, 4:1) to isolate the product . This method ensures retention of stereochemistry at C3 and C17 positions .

Deuterium Incorporation Strategies

The target compound contains seven deuterium atoms on the heptan-2-yl side chain. Scalable deuteration methods are critical for industrial applications.

Catalytic Deuteration Using Iron-Based Nanocatalysts

A nanostructured iron catalyst (Fe/Cellulose) enables selective deuteration of aromatic and aliphatic positions using D₂O under hydrogen pressure . For instance, deuterium incorporation into 3-methylbutanoyl groups achieves >95% isotopic purity at 120°C and 20 bar H₂ . This method is compatible with steroidal frameworks, as demonstrated by the synthesis of deuterated estradiol and carvacrol .

Isotopic Exchange via Acid/Base-Mediated Pathways

Trideuteriomethyl groups are introduced via deuterium exchange reactions using CD₃I or CD₃MgX Grignard reagents. For example, reacting the heptan-2-yl precursor with CD₃MgBr in THF at 0°C substitutes hydrogen atoms at the 6-position with deuterium, yielding 6-(trideuteriomethyl)heptan-2-yl intermediates .

Table 1: Comparative Analysis of Deuteration Methods

MethodConditionsDeuterium Incorporation (%)Yield (%)
Fe/Cellulose + D₂O 120°C, 20 bar H₂, 24 h92–9885–90
CD₃MgBr Exchange 0°C, THF, 2 h89–9475–80
Pt-Catalyzed H/D Swap 80°C, D₂ gas, 48 h82–8870–75

Diol Formation and Stereochemical Control

The 3,4-diol moiety is introduced through epoxidation-hydrolysis or direct oxidation sequences.

Epoxidation Followed by Acid-Catalyzed Hydrolysis

Treatment of the cyclopenta[a]phenanthrene derivative with mCPBA (meta-chloroperbenzoic acid) generates a syn-epoxide intermediate, which undergoes hydrolysis in aqueous HCl/THF (1:1) to yield the trans-dihydrodiol . This method produces the 3S,4R configuration with >90% diastereomeric excess .

Sharpless Asymmetric Dihydroxylation

The Sharpless AD-mix (OsO₄, NMO, and chiral ligands) selectively oxidizes double bonds to vicinal diols. Applying this to the Δ³,⁴ double bond of the cyclopenta[a]phenanthrene core affords the 3S,4R diol with 85% enantiomeric excess .

Final Assembly and Purification

The heptan-2-yl side chain is coupled to the diol-functionalized core via Sonogashira coupling or Grignard addition .

Sonogashira Coupling for C17 Substitution

A Pd(PPh₃)₄/CuI-catalyzed reaction between the cyclopenta[a]phenanthrene core and deuterated heptan-2-yl acetylene proceeds in DMF at 60°C, achieving 72% yield . Subsequent hydrogenation over Lindlar catalyst saturates the triple bond without affecting stereocenters .

Crystallization and Chromatographic Purification

Final purification involves sequential silica gel chromatography (hexane/EtOAc gradient) and crystallization from methanol/water (4:1) . This removes non-deuterated byproducts and ensures >99% chemical purity .

Analytical Validation

NMR (¹H, ²H, ¹³C) and HRMS confirm deuterium incorporation and stereochemistry. For instance:

  • ²H NMR (CDCl₃, 92 MHz): δ 1.28 (s, 3H, CD₃), 1.45–1.55 (m, 4H, CD₂) .

  • HRMS (ESI+) : m/z calc. for C28H44O [M+H]⁺: 403.7; found: 403.7 .

Analyse Des Réactions Chimiques

Types de réactions

Le 4β-Hydroxycholestérol-d7 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des cétones, des aldéhydes et des dérivés substitués de 4β-Hydroxycholestérol-d7 .

Applications De Recherche Scientifique

Overview

The compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in medicinal chemistry and biochemistry.

Medicinal Chemistry Applications

1. Drug Development

  • This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known steroids and hormones. Its unique stereochemistry may contribute to specific biological activities that can be harnessed in drug design.
  • Studies have shown that modifications in the structure of similar compounds can lead to enhanced potency and selectivity for biological targets such as hormone receptors and enzymes involved in metabolic pathways.

2. Hormonal Activity

  • The compound's ability to interact with steroid receptors makes it a candidate for research into hormonal therapies. Its analogs have been studied for their effects on estrogen and androgen receptors .

3. Anti-inflammatory Properties

  • Research indicates that compounds with similar structures exhibit anti-inflammatory effects. This suggests that (3S,4R,...)-10 could potentially be developed into an anti-inflammatory drug by modulating its activity on inflammatory pathways .

Biochemical Applications

1. Metabolic Pathway Studies

  • The compound can be utilized in metabolic studies due to its labeled isotopes (tetradeuterio and trideuteriomethyl groups). These isotopes allow for tracing metabolic pathways in biological systems through techniques such as mass spectrometry .

2. Synthesis of Biologically Active Molecules

  • This compound serves as a precursor in the synthesis of other biologically active molecules. Its complex structure provides a versatile platform for the development of new compounds with tailored biological activities .

Case Studies

Study Focus Findings
Study AHormonal ActivityDemonstrated interaction with estrogen receptors leading to potential therapeutic applications in hormone replacement therapy.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro and in vivo models.
Study CMetabolic TracingUtilized isotopically labeled versions of the compound to trace metabolic fates of steroid-like drugs in human subjects.

Mécanisme D'action

4β-Hydroxy Cholesterol-d7 exerts its effects by interacting with liver X receptors (LXRs), which are nuclear receptors involved in the regulation of cholesterol homeostasis. The compound acts as a ligand for LXRs, modulating the expression of genes involved in cholesterol metabolism and transport . This interaction helps maintain cholesterol balance within cells and tissues .

Comparaison Avec Des Composés Similaires

Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight Key Applications/Findings
Target Compound 17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]; 3,4-diol ~414 (deuterated) Isotopic tracing, metabolic stability studies
4-Beta-Hydroxycholesterol (CAS: 17320-10-4) 17-(6-methylheptan-2-yl); 3,4-diol (beta-configuration) 402.66 Biomarker for oxidative stress; cholesterol metabolism studies
Ethynodiol Diacetate (CAS: 297-76-7) 17-ethynyl; 3,17-diacetate 384.51 Progestin in contraceptives; enhanced metabolic stability via acetylation
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...-3-ol () 17-isoquinolin-4-yl; single hydroxyl at C3 338.2367 Synthetic estrogen receptor modulator; tested for biological activity
Benzo(c)phenanthrene-3,4-diol-1,2-epoxide () Bay-region diol-epoxide on PAH backbone 310.34 Potent carcinogen; tumor-initiating activity 40-fold higher than parent hydrocarbon

Key Observations:

  • Deuterated vs. Non-Deuterated Analogs: The target compound’s deuterated side chain enhances metabolic stability and reduces oxidative metabolism, a feature absent in 4-beta-hydroxycholesterol and Ethynodiol diacetate .
  • Carcinogenic Diol-Epoxides: Unlike the highly tumorigenic diol-epoxides of benzo(c)phenanthrene (), the target compound’s steroidal backbone and lack of an epoxide group minimize carcinogenic risk.

Functional Comparisons

Key Observations:

  • Synthetic Methods: The target compound likely uses deuterated alkylating agents, similar to methods in for lithocholic acid derivatives. Non-deuterated analogs like 4-beta-hydroxycholesterol employ TsOH.H2O catalysis .
  • Biological Activity: While PAH-derived diol-epoxides () are potent carcinogens, the target compound’s steroidal structure and deuterium substitution likely redirect its metabolic pathway away from toxic epoxidation.

Metabolic and Toxicological Profiles

  • Deuterium Effects: Deuterium in the heptan-2-yl side chain slows CYP450-mediated oxidation, reducing reactive metabolite formation compared to non-deuterated analogs .
  • Diol vs. Diol-Epoxide: The 3,4-diol group in the target compound lacks the epoxide functionality seen in carcinogenic PAH metabolites (e.g., benzo(c)phenanthrene-3,4-diol-1,2-epoxide), minimizing DNA adduct formation .

Research Implications

  • Isotopic Labeling : The deuterated side chain enables precise tracking in pharmacokinetic or environmental persistence studies .
  • Safety Profile: Unlike PAH-derived diol-epoxides, the target compound’s steroidal framework and deuterium substitution likely mitigate genotoxicity .

Activité Biologique

The compound identified as (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol is a complex organic molecule with potential biological activities. This article aims to synthesize existing research on its biological activity and implications in various fields including pharmacology and biochemistry.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

C27H46O\text{C}_{27}\text{H}_{46}\text{O}

It features multiple stereocenters and a complex polycyclic framework that may influence its biological interactions. The presence of deuterated groups suggests potential applications in tracer studies or metabolic profiling.

Research indicates that compounds structurally similar to this compound may interact with various biological targets:

  • Steroid Receptor Modulation : The compound is hypothesized to exhibit activity similar to steroid hormones due to its structural characteristics. This includes potential binding to androgen and estrogen receptors which could influence gene expression related to growth and metabolism.
  • Neuroprotective Effects : Some derivatives of cyclopenta[a]phenanthrene have shown neuroprotective properties by modulating pathways involved in neuronal health and survival.

2. Case Studies

A series of studies have investigated the biological effects of similar compounds:

  • Anti-Cancer Activity : In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance:
    • A study found that certain analogs reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Anti-inflammatory Properties : Compounds in this class have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

3. Pharmacological Applications

The biological activities suggest potential applications in:

  • Cancer Therapy : Given the anti-cancer properties observed in related compounds.
  • Neurological Disorders : Potential use as neuroprotective agents against conditions like Alzheimer’s disease.

Data Tables

Biological ActivityMechanismReference
Anti-CancerInduces apoptosis in cancer cells
NeuroprotectionModulates neuronal survival pathways
Anti-inflammatoryInhibits NF-kB pathway

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example:

  • Synthesis of Derivatives : Modifications at various positions on the cyclopenta[a]phenanthrene core have led to increased potency against specific cancer types.
  • Selectivity Studies : Research has demonstrated that certain modifications can enhance selectivity for specific receptor types while minimizing off-target effects.

Q & A

Basic Questions

Q. How can the stereochemistry of the cyclopenta[a]phenanthrene core be experimentally verified?

  • Methodological Answer: Single-crystal X-ray diffraction is the definitive method for stereochemical confirmation, as demonstrated in studies of structurally analogous compounds (R factor = 0.060) . Complementary nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve spatial proximity of substituents, such as the 3,4-diol groups, by analyzing dipolar couplings .

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer: Use thin-layer chromatography (TLC) for rapid purity screening and high-resolution 1H/13C NMR to confirm structural integrity . Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) aligns with NIST reference data (e.g., molecular weight: 414.7067 g/mol for C29H50O derivatives) . Purity thresholds should exceed 95% for biological assays .

Q. What synthetic routes are effective for cyclopenta[a]phenanthrene derivatives with hydroxyl substitutions?

  • Methodological Answer: Transannular Aldol reactions enable regioselective diol formation, as shown in triterpenoid synthesis . For deuterated analogs, isotopic labeling via catalytic deuteration or Grignard reactions with deuterated reagents may be employed, followed by purification via flash chromatography .

Q. How do hydroxyl groups at C-3 and C-4 influence physicochemical properties?

  • Methodological Answer: Hydroxyl groups enhance solubility in polar solvents (e.g., methanol/water mixtures) and increase metabolic susceptibility. Comparative logP measurements via shake-flask methods or HPLC retention time analysis can quantify hydrophilicity .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer: Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa) and antimicrobial disk diffusion tests against Staphylococcus aureus are standard. IC50 values for phenanthrene derivatives often range from 1–50 µM .

Advanced Questions

Q. How do deuterated substituents in the heptan-2-yl side chain affect metabolic stability?

  • Methodological Answer: Deuterium incorporation at benzylic positions (C-6/C-7) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Comparative LC-MS/MS studies of deuterated vs. non-deuterated analogs in hepatocyte incubations quantify metabolic half-life differences .

Q. What experimental strategies resolve contradictions in reported carcinogenic potencies of methyl-substituted derivatives?

  • Methodological Answer: Dose-response studies in SENCAR mice (repeated application protocols) and DNA adduct quantification via 32P-postlabeling clarify discrepancies. Methylation at C-11 enhances tumorigenicity, while C-17 keto groups stabilize diol epoxide metabolites .

Q. How can regioselective synthesis techniques generate substituted cyclopenta[a]phenanthrenes for SAR studies?

  • Methodological Answer: Mallory photocyclooxidation of stilbene precursors enables regioselective phenanthrene ring formation. Microwave-assisted McMurry coupling optimizes cyclopentane annulation yields (reported >70%) .

Q. What mechanistic insights explain the mutagenicity of cyclopenta[a]phenanthrenes in Ames tests?

  • Methodological Answer: Anti-diol epoxide metabolites intercalate into DNA, inducing frameshift mutations in Salmonella typhimurium TA100. Competitive inhibition assays with epoxide hydrolase inhibitors (e.g., TCPOBOP) validate metabolic activation pathways .

Q. How do cyclopenta[a]phenanthrenes compare to neurosteroid scaffolds in modulating GABA receptors?

  • Methodological Answer: Electrophysiological patch-clamp studies show cyclopenta[a]phenanthrenes increase GABAAR open duration (τ2) by 300% at 10 µM, unlike ent-steroids. Docking simulations highlight hydrophobic interactions with α1-subunit residues .

Propriétés

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-BZNWTYAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390607
Record name AC1MMZCW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246302-80-6
Record name AC1MMZCW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.